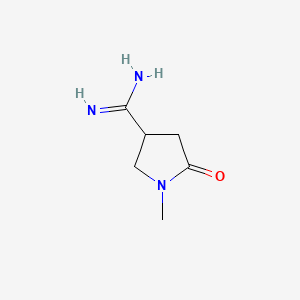
1-Ethyl-7-nitroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-nitroindazole is a heterocyclic compound containing an indazole ring that has been nitrated at the 7 position and ethylated at the 1 position. This compound is part of the broader class of nitroindazoles, which are known for their diverse biological activities and applications in scientific research.
Preparation Methods
The synthesis of 1-Ethyl-7-nitroindazole typically involves the nitration of 1-ethylindazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 7 position of the indazole ring . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
1-Ethyl-7-nitroindazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-7-nitroindazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
1-Ethyl-7-nitroindazole exerts its effects primarily through the inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO) from arginine. By inhibiting nNOS, this compound reduces the production of NO, which can modulate various physiological processes, including neurotransmission and vascular regulation .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-7-nitroindazole include:
7-Nitroindazole: Lacks the ethyl group at the 1 position but shares the nitro group at the 7 position.
3-Bromo-7-nitroindazole: Contains a bromine atom at the 3 position in addition to the nitro group at the 7 position.
N-Propyl-L-arginine: Acts on a different site but also inhibits nitric oxide synthase.
This compound is unique due to the presence of the ethyl group at the 1 position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-ethyl-7-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-9-7(6-10-11)4-3-5-8(9)12(13)14/h3-6H,2H2,1H3 |
InChI Key |
POFNXYKXIXYHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)



![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)





![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)
